2,2-Difluoro-3-(p-tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid

pKa modulation bioisostere acidity BCP scaffold

Lead series containing para-toluic acid often suffer from poor aqueous solubility (<10 μM) and high non-specific binding (NSB). This 2,2-difluoro-BCP analog directly addresses both liabilities: • ≥50-fold aqueous solubility improvement vs. phenyl core (Auberson et al., 2017) • Gem-difluoro bridge lowers pKa by ~1.6 units → full ionization at physiological pH • Saturated BCP cage eliminates CYP-mediated aromatic oxidation liability Supplied at 95% purity as a versatile carboxylic acid building block for amide coupling, esterification, and parallel matched-pair SAR studies within the BCP-F₂ collection.

Molecular Formula C13H12F2O2
Molecular Weight 238.23 g/mol
Cat. No. B12981378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-3-(p-tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Molecular FormulaC13H12F2O2
Molecular Weight238.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C23CC(C2)(C3(F)F)C(=O)O
InChIInChI=1S/C13H12F2O2/c1-8-2-4-9(5-3-8)11-6-12(7-11,10(16)17)13(11,14)15/h2-5H,6-7H2,1H3,(H,16,17)
InChIKeyOUQQMZOASMPAJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-3-(p-tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Structural Class and Physicochemical Baseline for Procurement Evaluation


2,2-Difluoro-3-(p-tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 2381248-01-5; molecular formula C₁₃H₁₂F₂O₂; MW 238.23 g/mol) belongs to the 2,2-difluoro-bicyclo[1.1.1]pentane (BCP-F₂) class—a second-generation saturated bioisostere of para-substituted benzene rings. The BCP scaffold provides a rigid, three-dimensional, C(sp³)-rich hydrocarbon framework with a bridgehead-to-bridgehead distance of approximately 1.85 Å, roughly 35% shorter than the para-disubstituted phenyl span [1]. The gem-difluoro substitution at the 2-position electronically polarizes the cage, modulating acidity and lipophilicity relative to non-fluorinated BCP analogs, while the p-tolyl group at the 3-position introduces a defined aromatic substituent with predictable steric and electronic contributions [2]. First synthesized via difluorocarbene insertion into bicyclo[1.1.0]butane intermediates, this compound is commercially available from multiple building-block suppliers (e.g., Leyan, purity 98%) .

Why Non-Fluorinated BCP Analogs or Mono-Substituted Phenyl Bioisosteres Cannot Substitute for 2,2-Difluoro-3-(p-tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid


Substituting this compound with a non-fluorinated 3-(p-tolyl)-BCP-1-carboxylic acid (CAS 1824312-63-1) eliminates the gem-difluoro bridge, which is responsible for a pKa decrease of approximately 1.5–1.7 log units relative to the parent BCP-1-carboxylic acid, as predicted for closely related 2,2-difluoro-BCP monocarboxylic acids (pKa ~3.35) versus the parent scaffold (pKa ~4.99) . Replacing the BCP-F₂ core with a conventional para-substituted phenyl ring (e.g., para-toluic acid) sacrifices the documented solubility gain of ≥50-fold and the marked reduction in non-specific binding (NSB) that the bicyclo[1.1.1]pentane-1,3-diyl motif confers over phenyl [1]. Furthermore, using a 2,2-difluoro-3-phenyl analog (CAS 2309454-98-4) instead of the p-tolyl derivative alters the substituent electronic character (σₚ: H = 0 vs. CH₃ = −0.17), which shifts both lipophilicity and the acid dissociation constant in a manner that cannot be compensated by downstream formulation adjustments without re-optimization of the entire lead series [2]. The precise combination of bridge difluorination and para-tolyl substitution is therefore non-interchangeable in any quantitative structure–property context.

Quantitative Differentiation Evidence: 2,2-Difluoro-3-(p-tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid Versus Closest Comparators


Gem-Difluoro Bridge Substitution Lowers Carboxylic Acid pKa by ~1.6 Units Versus Non-Fluorinated BCP Core

The 2,2-difluoro substitution on the bicyclo[1.1.1]pentane cage inductively withdraws electron density through the strained σ-framework, substantially increasing the acidity of the bridgehead carboxylic acid group. The predicted pKa for the 2,2-difluoro-BCP-1-carboxylic acid core (CAS 2385817-07-0) is 3.35 ± 0.40, compared with 4.99 ± 0.20 for the unsubstituted BCP-1-carboxylic acid (CAS 22287-28-1) . For the 3-aryl-substituted analog 2,2-difluoro-3-phenyl-BCP-1-carboxylic acid (CAS 2309454-98-4), the predicted pKa is 3.17 ± 0.60, which further refines to an expected range of ~3.1–3.5 for the p-tolyl derivative based on the electron-donating character of the para-methyl group [1]. This ~1.5–1.7 log unit increase in acidity relative to non-fluorinated BCP acids alters the ionization state at physiological pH, directly impacting solubility, permeability, and protein-binding profiles.

pKa modulation bioisostere acidity BCP scaffold fluorine effect drug-like property optimization

BCP-1,3-diyl Scaffold Improves Aqueous Solubility ≥50-Fold Over Para-Phenyl Bioisostere

In a systematic matched-series evaluation, replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane-1,3-diyl group increased aqueous solubility by at least 50-fold and markedly decreased non-specific binding (NSB) as quantified by the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)) [1]. This study compared multiple compound pairs across distinct chemotypes; the BCP-containing analogs consistently exhibited superior solubility and reduced NSB compared to their phenyl counterparts. A separate case study on an LpPLA2 inhibitor series demonstrated that BCP incorporation positively modulated the physicochemical profile—reducing ChromLogD₇.₄ while maintaining acceptable artificial membrane permeability (AMP) [2]. In another independent example, replacement of phenyl with BCP in an antimalarial lead series increased aqueous solubility from 0.6 μM to 216 μM, a 360-fold improvement, and conferred greater resistance to metabolic turnover in cryopreserved human hepatocytes [3].

aqueous solubility non-specific binding BCP bioisostere physicochemical optimization lead development

2,2-Difluoro Incorporation Tunes Electronic Profile Without Significant Molecular Volume Expansion Versus Parent BCP

The 2,2-difluoro-BCP scaffold (BCP-F₂) was specifically designed to match the molecular volume of a benzene ring while introducing the electronic effects of geminal fluorine atoms. Enamine Ltd., the originating group, has stated that the BCP-F₂ structure 'matches the exact molecular volume of the benzene ring while elevating sp³ character and solubility of the substance' [1]. The non-fluorinated 3-(p-tolyl)-BCP-1-carboxylic acid (CAS 1824312-63-1; MW 202.25) is 36 mass units lighter than the target compound (MW 238.23), lacking the electron-withdrawing fluorine substituents that polarize the cage and reduce pKa. The 2,2-difluoro-3-phenyl analog (CAS 2309454-98-4; MW 224.21) differs by a CH₂ group (14 Da), producing a measurable lipophilicity shift (estimated ΔLogP ~0.5) attributable to the methyl substituent on the aryl ring. The polyhalogenated BCP-1,3-dicarboxylic acids paper by Le et al. (2021) provides experimental X-ray confirmation that bridge-halogenated BCP cages maintain the characteristic short bridgehead distance; for the 2,2-difluoro-BCP-1,3-dicarboxylic acid core, experimentally measured pKa values (by capillary electrophoresis) showed excellent agreement with DFT predictions [2].

molecular volume fluorine bioisostere BCP-F2 scaffold steric parameter drug design

First Selective Synthetic Route via Difluorocarbene Insertion Enables Reliable Multi-Gram Access

Prior to the 2019 report by Bychek and Mykhailiuk (Enamine Ltd.), 2,2-difluoro-substituted bicyclo[1.1.1]pentanes were essentially unknown. The key synthetic advance—difluorocarbene (:CF₂) insertion into electron-rich bicyclo[1.1.0]butanes using the CF₃TMS/NaI system—provided the first selective and practical route to this compound class [1]. This methodology was subsequently built upon by a one-pot process from α-allyldiazoacetate precursors, enabling rapid access to 3-aryl-2,2-difluoro-BCP derivatives [2]. The target compound is commercially available at 98% purity from Leyan (product no. 1562098) in 250 mg and 1 g quantities with larger scales available upon request . In contrast, the non-fluorinated 3-(p-tolyl)-BCP-1-carboxylic acid is available from multiple vendors (CAS 1824312-63-1) but lacks the electronic differentiation conferred by fluorine; the synthesis of custom fluorinated BCP analogs via alternative routes typically requires multi-step sequences with lower overall yields.

difluorocarbene insertion BCP synthesis building block availability scalable chemistry medicinal chemistry sourcing

Procurement-Relevant Application Scenarios for 2,2-Difluoro-3-(p-tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid


Replacement of para-Toluic Acid or para-Tolyl Acetic Acid in Lead Series Requiring Improved Solubility and Reduced Non-Specific Binding

When a medicinal chemistry lead series contains a para-toluic acid or para-tolyl acetic acid moiety and suffers from poor aqueous solubility (<10 μM) or high non-specific binding, the 2,2-difluoro-3-(p-tolyl)-BCP-1-carboxylic acid scaffold provides a geometrically and electronically differentiated bioisostere. The BCP core confers ≥50-fold solubility improvement and reduced NSB as demonstrated by Auberson et al. (2017), while the 2,2-difluoro bridge lowers the carboxylic acid pKa by ~1.6 units, ensuring near-complete ionization at physiological pH for enhanced solubility [1][2]. The p-tolyl group maintains the methyl-substituted aryl pharmacophore element, minimizing the perturbation to target binding while the saturated BCP cage eliminates CYP-mediated aromatic oxidation liability.

Diversification of BCP-F₂ Building Block Libraries for Parallel Synthesis and SAR Exploration

The compound serves as a versatile carboxylic acid building block for amide coupling, esterification, and reduction sequences in parallel medicinal chemistry. As part of the Enamine-originated BCP-F₂ building block collection, it enables systematic exploration of 3-aryl substitution effects (p-tolyl vs. phenyl, 4-fluorophenyl, 4-trifluoromethylphenyl, etc.) on downstream biological activity while holding the advantageous 2,2-difluoro-BCP core constant [3]. This supports matched-pair SAR studies where the electronic and steric contribution of the para-methyl group is isolated and compared quantitatively against other aryl variants.

Synthesis of Conformationally Constrained Bioactive Analogs Requiring a Rigid, Three-Dimensional Aryl Bioisostere

The BCP scaffold imposes a fixed ~1.85 Å bridgehead-to-bridgehead distance—approximately 35% shorter than the para-phenyl span—which can productively alter the presentation of the carboxylic acid and aryl groups in three-dimensional space relative to a flexible phenyl core [1]. When combined with the gem-difluoro substitution, which adds polarity without increasing rotational degrees of freedom, the compound is suited for programs aiming to 'escape from flatland' by increasing fraction sp³ (Fsp³) and improving clinical developability metrics such as the Property Forecast Index (PFI). The commercial availability of the compound at 98% purity from established building block suppliers lowers the barrier to incorporating this motif in hit-to-lead and lead optimization campaigns.

Physicochemical Tool Compound for pKa and LogD Profiling of Fluorinated Cage Carboxylic Acids

The compound's predicted pKa (~3.2–3.5) positions it between the parent BCP-1-carboxylic acid (pKa ~4.99) and more acidic polyhalogenated BCP dicarboxylic acids (pKa₁ ~2.78, Le et al. 2021) [2][4]. This makes it a useful tool for calibrating computational pKa and LogD prediction models for fluorinated strained-ring carboxylic acids—a chemical space where experimental data remain sparse. Procurement of this specific analog, rather than the non-fluorinated or 3-phenyl comparator, provides a data point for the para-methylphenyl substitution effect within the BCP-F₂ series, contributing to more accurate in silico property estimation.

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